molecular formula C9H11NO3 B1590851 3-(2-Nitrophenyl)propan-1-ol CAS No. 20716-26-1

3-(2-Nitrophenyl)propan-1-ol

Cat. No. B1590851
CAS RN: 20716-26-1
M. Wt: 181.19 g/mol
InChI Key: LJHJJGAQQGSPRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

There is a study that discusses the kinetically controlled reaction of 3-bromo-1-(2-nitrophenyl)propan-1-ols and their formic acid esters with fluorosulfonic acid . The reaction afforded 3-(2-bromoethyl)-1-oxo-1,3-dihydro-2,1-benzoxazol-1-ium and 6-bromo-3-(2-bromoethyl)-1-oxo-1,3-dihydro-2,1-benzoxazol-1-ium fluorosulfonates .


Chemical Reactions Analysis

A study discusses the anionotropic rearrangements of 3-bromo-1-(2-nitrophenyl)propan-1-ols and their esters in fluorosulfonic acid . As the reaction mixture was kept at 20°C, these ions underwent anionotropic rearrangements leading to the formation of 3-bromomethyl-1-oxo-3,4-dihydro-1H-2,1-benzoxazin-1-ium, 4-bromo-3-methyl-1-oxo-3,4-dihydro-1H-2,1-benzoxazin-1-ium, and 5-bromo-1-oxo-1,3,4,5-tetrahydro-2,1-benzoxazepin-1-ium fluorosulfonates .

Scientific Research Applications

Methods: The compound is applied in solid-phase peptide synthesis (SPPS) where it shows high photo-release rates and tolerance to key SPPS conditions like 20% piperidine DMF alkaline solution and pure TFA acidic solution .

Results: It was successfully used to synthesize head-tail and side-chain-tail cyclic peptides, demonstrating its effectiveness as a carboxyl-protective group .

Methods: The compound’s derivatives are synthesized and tested for their stability against proteases, which is crucial for the pharmacokinetics of peptide-based drugs .

Results: The studies indicated that cyclization of peptides using this compound could lead to drugs with longer half-lives and better biological activity .

Methods: Its photolabile nature is utilized to create materials that can undergo controlled changes upon exposure to light, which is valuable in creating smart materials .

Results: Research has shown that materials synthesized using this compound can have applications in creating environmentally responsive coatings and other advanced materials .

Methods: The focus is on reducing the environmental impact of synthetic processes by using compounds that require less harmful conditions for deprotection .

Results: The compound has shown promise in reducing the environmental footprint of peptide synthesis, making it a greener option .

Methods: Used in chromatography and spectrometry, the compound helps in the separation and analysis of complex mixtures by acting as a reference point .

Results: Its application has led to more accurate and reliable analytical results, which are crucial in various fields of chemistry and biology .

Methods: The compound is incorporated into synthetic routes where its photolabile group can be removed upon exposure to light, facilitating subsequent reactions .

Results: This has enabled the synthesis of a variety of organic compounds with high precision and yield, advancing the field of organic synthesis .

Methods: The synthesis involves creating derivatives of 3-(2-Nitrophenyl)propan-1-ol and testing them for their electrographic, antiarrhythmic, hypotensive, and spasmolytic activities .

Results: The compounds showed promising results in terms of binding affinity to α1-, α2-, and β1-adrenoceptors, indicating potential for therapeutic use .

Methods: Safety data sheets provide detailed information on handling, storage, and disposal to ensure safe laboratory practices .

Results: The compound is classified with specific hazard statements and precautionary statements, guiding its safe use in research settings .

Methods: Students can learn about photolabile protecting groups and their applications in organic synthesis through hands-on experiments involving this compound .

Results: Educational outcomes include a deeper understanding of synthetic chemistry principles and the role of protecting groups in complex reactions .

Methods: The compound’s photolabile group is incorporated into drug molecules, allowing for controlled activation by specific wavelengths of light .

Results: This approach has the potential to create highly targeted therapies with reduced side effects, as the drug action can be localized to the site of interest .

Methods: Nanoparticles functionalized with 3-(2-Nitrophenyl)propan-1-ol can change their properties in response to light, useful for various applications .

Results: Such nanoparticles have been developed for use in targeted drug delivery systems and other nanoscale devices .

Methods: The compound is used to protect bioactive molecules during synthesis and can be removed by light to release the active molecule in a controlled manner .

Results: This method is particularly useful in studying the biological activity of molecules and in developing new therapeutic agents .

Methods: It is incorporated into the fabrication of organic semiconductors where its ability to undergo photo-induced changes is utilized .

Results: The use of 3-(2-Nitrophenyl)propan-1-ol has led to the development of organic photodetectors with improved efficiency and sensitivity .

Methods: Its reactivity is analyzed using advanced spectroscopic techniques to monitor the progress of reactions in real-time .

Results: Findings have contributed to a better understanding of the kinetics of photolabile compounds and their potential use in dynamic chemical processes .

Methods: Peptide drugs are modified with this compound to protect them from proteases, thereby prolonging their therapeutic effect .

Results: Studies have shown that such modifications can significantly increase the half-life of peptide drugs in biological systems .

Methods: It is used to develop photosensitizers that can be activated by light to produce cytotoxic species selectively at tumor sites .

Results: This application has shown promise in reducing side effects and improving the precision of cancer treatments .

Methods: The compound is a building block for creating larger molecular assemblies that respond to light stimuli .

Results: Research has led to the creation of novel materials with potential applications in nanotechnology and materials science .

Methods: Proteins are tagged with 3-(2-Nitrophenyl)propan-1-ol derivatives, allowing for their controlled release in experimental settings .

Results: This has enabled more precise investigations into protein interactions and the roles of proteins in various biological processes .

properties

IUPAC Name

3-(2-nitrophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-2,4,6,11H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHJJGAQQGSPRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80570913
Record name 3-(2-Nitrophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Nitrophenyl)propan-1-ol

CAS RN

20716-26-1
Record name 3-(2-Nitrophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
C Jin, S Wen, Q Zhang, Q Zhu, J Yu… - ACS medicinal chemistry …, 2017 - ACS Publications
Due to the low esterase activity in human plasma, many ester and carbonate prodrugs tested in humans may be less effective than that in preclinical animals. In this letter, PTX and SN-…
Number of citations: 18 pubs.acs.org
H Saneyoshi, K Iketani, K Kondo… - Bioconjugate …, 2016 - ACS Publications
Cell-permeable oligodeoxyribonucleotides (ODNs) bearing reduction-activated protecting groups were synthesized as oligonucleotide pro-drugs. Although these oligonucleotides were …
Number of citations: 20 pubs.acs.org
M Kumar, A Kumar, M Rizvi, M Mane… - European Journal of …, 2014 - Wiley Online Library
A tandem asymmetric cross‐aldol reaction involving the in situ generation of acetaldehyde from vinyl acetate has been developed that may resolve the challenges associated with the …
AR Jagdale, AS Paraskar, A Sudalai - Synthesis, 2009 - thieme-connect.com
The cobalt-catalyzed reduction of unsaturated α-cyano carboxylic esters using sodium borohydride (NaBH 4) leads to the corresponding saturated cyano alcohols in high yields. In …
Number of citations: 11 www.thieme-connect.com
Y Lu - 2007 - search.proquest.com
The sigma receptor is a unique receptor family with two subtypes: sigma-1 and sigma-2. Both of the two subtype receptors are widely distributed in the central nervous system (CNS). …
Number of citations: 2 search.proquest.com

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